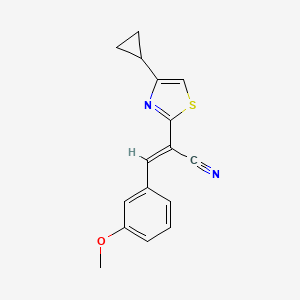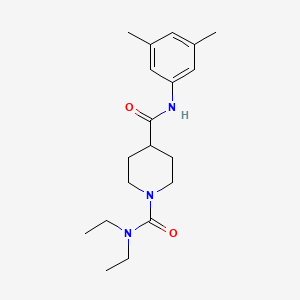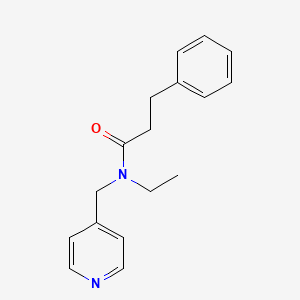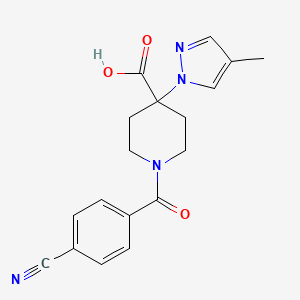
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide, also known as OHM-12471, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which have been studied for their potential use in treating obesity, diabetes, and other metabolic disorders. In
Applications De Recherche Scientifique
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide has been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It acts as a CB1 receptor antagonist, which can block the effects of endocannabinoids and reduce appetite and food intake. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Mécanisme D'action
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide acts as a selective CB1 receptor antagonist, which can block the effects of endocannabinoids and reduce appetite and food intake. CB1 receptors are primarily located in the central nervous system and play a role in regulating food intake, energy balance, and glucose metabolism. By blocking CB1 receptors, this compound can reduce appetite and food intake, as well as improve glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to reduce body weight and food intake in animal models of obesity and diabetes. It also improves glucose metabolism and insulin sensitivity, which can help to prevent or treat diabetes. This compound has a favorable safety profile and does not appear to have any significant adverse effects on liver or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide has several advantages for use in lab experiments. It is highly selective for CB1 receptors and has a favorable safety profile. It can be administered orally or intravenously and has a long half-life in the body. However, this compound is not widely available and can be expensive to synthesize. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide. One area of interest is the development of more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties. Another area of research is the use of CB1 receptor antagonists in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Finally, there is a need for further research on the long-term safety and efficacy of CB1 receptor antagonists in humans.
Méthodes De Synthèse
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-hydroxycyclohexylamine in the presence of a base. The resulting intermediate is then treated with dimethylamine and a reducing agent to produce the final product. The synthesis method has been optimized to produce high yields of pure this compound.
Propriétés
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-10-12(8-9-15(11)20-3)16(19)17(2)13-6-4-5-7-14(13)18/h8-10,13-14,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQXIULJDIUUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2CCCCC2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5338415.png)




![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}isonicotinonitrile](/img/structure/B5338471.png)
![2-(1-adamantyl)-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338475.png)
![1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5338479.png)
